N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O6S2 and its molecular weight is 539.62. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on enzyme inhibition and anticancer properties.
Synthesis and Structure
The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The synthesis pathway typically includes the reaction of 2-bromo-N-(un/substituted phenyl)acetamides with sulfonamide intermediates to yield the target compound. The final product can be characterized using techniques like NMR and mass spectrometry to confirm its structure and purity.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound:
- Acetylcholinesterase (AChE) Inhibition : The compound has shown promising results in inhibiting AChE, an important target for Alzheimer's disease treatment. In vitro assays indicated that it exhibits significant inhibition activity with an IC50 value comparable to known inhibitors like physostigmine .
- α-Glucosidase Inhibition : It also demonstrated inhibitory effects against α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM). The inhibition of this enzyme can help in controlling postprandial blood glucose levels .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines:
- Cell Line Studies : Preliminary tests showed that it inhibits the proliferation of several cancer cell lines, including those derived from leukemia and breast cancer. The compound exhibited a reduction in cell viability ranging from 30% to 50% across different concentrations tested .
- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. Specific pathways involved include the modulation of apoptotic markers and cell cycle regulators .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds with similar structures:
Compound | Biological Activity | IC50 Value |
---|---|---|
Compound A | AChE Inhibition | 46.42 µM |
Compound B | α-Glucosidase Inhibition | IC50 not specified |
Compound C | Anticancer (Breast Cancer) | 31.50% growth inhibition |
These findings suggest that modifications in the benzodioxin structure can significantly affect biological activity.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6S2/c1-32-19-5-3-16(13-21(19)33-2)7-9-29-25(31)24-18(8-12-36-24)28-26(29)37-15-23(30)27-17-4-6-20-22(14-17)35-11-10-34-20/h3-6,8,12-14H,7,9-11,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTLBNGLPDDXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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